molecular formula C6H4Cl3F9Si B3429883 Nonafluorohexyltrichlorosilane CAS No. 78560-47-1

Nonafluorohexyltrichlorosilane

Cat. No.: B3429883
CAS No.: 78560-47-1
M. Wt: 381.5 g/mol
InChI Key: ZCVOUFBEEYGNOL-UHFFFAOYSA-N
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Description

Nonafluorohexyltrichlorosilane is a chemical compound with the molecular formula C₆H₄Cl₃F₉Si. It is a colorless liquid known for its unique properties, including high hydrophobicity and low surface energy. This compound is widely used in various industrial applications, particularly in the creation of water-repellent and non-stick surfaces .

Preparation Methods

Nonafluorohexyltrichlorosilane is typically synthesized through the reaction of trichlorosilane with nonafluorohexanol. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Cl3SiH+C6H4F9OHC6H4Cl3F9Si+H2O\text{Cl}_3\text{SiH} + \text{C}_6\text{H}_4\text{F}_9\text{OH} \rightarrow \text{C}_6\text{H}_4\text{Cl}_3\text{F}_9\text{Si} + \text{H}_2\text{O} Cl3​SiH+C6​H4​F9​OH→C6​H4​Cl3​F9​Si+H2​O

Industrial production methods involve the use of specialized equipment to handle the highly reactive and corrosive nature of the reagents. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Nonafluorohexyltrichlorosilane undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts rapidly with moisture to form nonafluorohexylsilanol and hydrochloric acid.

    Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.

    Condensation: Reacts with other silanes to form siloxane bonds, which are useful in the production of silicone-based materials.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Nonafluorohexyltrichlorosilane has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of nonafluorohexyltrichlorosilane involves the formation of a hydrophobic layer on surfaces. The compound’s fluorinated alkyl chain provides low surface energy, which repels water and other polar substances. This hydrophobic effect is achieved through the formation of strong covalent bonds between the silicon atom and the surface, creating a durable and long-lasting coating .

Comparison with Similar Compounds

Nonafluorohexyltrichlorosilane is often compared with other fluorinated silanes, such as perfluorooctyltrichlorosilane and perfluorodecyltrichlorosilane. While all these compounds exhibit hydrophobic properties, this compound is unique due to its specific chain length and reactivity. This makes it particularly suitable for applications requiring precise control over surface properties .

Similar Compounds

  • Perfluorooctyltrichlorosilane
  • Perfluorodecyltrichlorosilane
  • Perfluorobutyltrichlorosilane

These compounds share similar applications but differ in their molecular structures and specific properties, making this compound a versatile choice for various industrial and research applications.

Properties

IUPAC Name

trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3F9Si/c7-19(8,9)2-1-3(10,11)4(12,13)5(14,15)6(16,17)18/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVOUFBEEYGNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3F9Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78560-47-1
Record name Nonafluorohexyltrichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

123 g (0.5 mol) of 3,3,4,4,5,5,6,6,6-nonafluorohexene and 76 g (0.5 mol) of trichlorosilane together with 0.34 g of CPC 072 (Pt(0)-divinyltetramethyldisiloxane in xylene; concentration Pt:3,3,4,4,5,5,6,6,6-nonafluorohexene=1:20,000) are charged to a 250 ml laboratory steel autoclave. The autoclave is closed and heated to 140° C. in an oil bath over 70 minutes. The exothermic reaction begins after about 8 minutes, the reaction mixture rising to 165° C. It is subsequently cooled, the reactor is emptied, and short-path distillation gives 176 g (0.46 mol) of 3,3,4,4,5,5,6,6,6-nonafluorohexyltrichlorosilane (yield: 90%, purity: >98 area % GC-TCD).
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123 g
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76 g
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Pt(0) divinyltetramethyldisiloxane
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steel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nonafluorohexyltrichlorosilane
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Nonafluorohexyltrichlorosilane
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Nonafluorohexyltrichlorosilane
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Nonafluorohexyltrichlorosilane
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Nonafluorohexyltrichlorosilane
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Nonafluorohexyltrichlorosilane

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